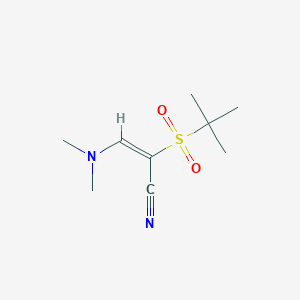
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole, also known as Compound A, is a novel compound that has shown potential as a therapeutic agent in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds with benzothiazole, pyridazinone, and thiazole structures have been synthesized and evaluated for their antibacterial and antifungal activities. For example, novel benzothiazole pyrimidine derivatives exhibit significant in vitro antibacterial and antifungal activities against various pathogens, highlighting their potential as leads for developing new antimicrobial agents (Maddila et al., 2016). Such research underscores the importance of thiazole derivatives in addressing the challenge of microbial resistance.
Anticancer Properties
Thiazole and pyridazinone derivatives have been extensively studied for their anticancer properties. For instance, new benzothiazole acylhydrazones have been synthesized and shown to possess promising anticancer activities against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Osmaniye et al., 2018). Additionally, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have demonstrated inhibitory activities against cancer cells, indicating the potential for further development into anticancer drugs (Qin et al., 2020).
Fluorescence and Electrochromism
Thiazole derivatives have also found applications in material science due to their unique optical properties. For example, thiazolothiazole fluorophores exhibit strong fluorescence and reversible electrochromism, making them attractive for use in multifunctional optoelectronic applications and sensing technologies (Woodward et al., 2017). These properties offer avenues for the development of advanced materials with tunable optical characteristics.
Anticonvulsant and Antidepressant Activities
Research into pyrido[2,3-d]pyrimidine derivatives has revealed compounds with significant anticonvulsant and antidepressant activities, suggesting their potential as therapeutic agents for neurological disorders (Zhang et al., 2016). Such findings contribute to the ongoing search for new treatments for epilepsy and depression.
Antimicrobial Activities
The antimicrobial activities of newly synthesized 1,2,4-triazoles and their derivatives highlight the versatility of thiazole-containing compounds in combating infections. These compounds exhibit good to moderate activity against various microbial strains, underscoring the potential for discovering new antimicrobial agents (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKFBKOUFQCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322994 |
Source


|
| Record name | 5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678261 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole | |
CAS RN |
897758-58-6 |
Source


|
| Record name | 5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)



![[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol](/img/structure/B2769014.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)